5-Bromo-2-fluorobiphenyl
Overview
Description
5-Bromo-2-fluorobiphenyl: is an organic compound that belongs to the class of halogenated biphenyls. It is characterized by the presence of a bromine atom at the fifth position and a fluorine atom at the second position on the biphenyl structure. This compound is commonly used in materials science, particularly in the synthesis of liquid crystal materials, high polymer materials, and optoelectronic functional materials .
Mechanism of Action
Mode of Action
Brominated and fluorinated biphenyls often interact with their targets through processes such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
A related compound, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl)benzoate(bfb), has been shown to protect cells against oxidative stress injury through activation of the nrf2 pathway .
Pharmacokinetics
A related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (bzp), has been shown to have a short half-life, good dose-linear pharmacokinetic profile, and wide tissue distribution .
Result of Action
Related compounds have been shown to exert neuroprotective effects against transient and long-term ischemic stroke in rats .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-fluorobiphenyl . For example, the compound’s solubility in water may affect its distribution in the environment and its bioavailability .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-Bromo-2-fluorobiphenyl are not fully understood due to limited research. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely to exhibit changes over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is likely that the effects vary with different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is likely to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely to interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is likely to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-fluorobiphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran, toluene, or dimethylformamide
Temperature: 50-100°C
Industrial Production Methods: In industrial settings, the production of this compound may involve the lithiation of 1-bromo-4-fluorobenzene followed by reaction with a boronic acid derivative . This method avoids the use of 2,4-dibromofluorobenzene, which can lead to impurities and lower yields.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluorobiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Coupling Reactions: Organoboron compounds, palladium catalysts, and bases like potassium carbonate are commonly used.
Major Products:
Substitution Reactions: Products with different functional groups replacing the bromine or fluorine atoms.
Coupling Reactions: Biphenyl derivatives with various substituents.
Scientific Research Applications
Chemistry: 5-Bromo-2-fluorobiphenyl is used as a building block in organic synthesis, particularly in the development of new materials with specific electronic properties .
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential biological activities.
Industry: This compound is used in the manufacture of liquid crystal displays and organic optoelectronic devices . It is also a precursor in the synthesis of high-performance polymers and other advanced materials.
Comparison with Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 2-Bromo-4-fluorobiphenyl
- 2,4-Dibromofluorobenzene
Uniqueness: 5-Bromo-2-fluorobiphenyl is unique due to the specific positioning of the bromine and fluorine atoms, which provides distinct reactivity patterns compared to its isomers. This unique arrangement allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-phenylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAIYMUEKIDCRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001306695 | |
Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1809168-63-5 | |
Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluoro-1,1′-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001306695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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